molecular formula C11H11ClO2 B13676980 Ethyl 2-(2-chlorophenyl)acrylate

Ethyl 2-(2-chlorophenyl)acrylate

Cat. No.: B13676980
M. Wt: 210.65 g/mol
InChI Key: HWIOKWFMGCJSQK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)acrylate is an organic compound with the molecular formula C11H11ClO2 It is an ester derivative of acrylic acid and features a chlorophenyl group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chlorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the design of inhibitors or activators for specific biological pathways.

Comparison with Similar Compounds

    Ethyl acrylate: Lacks the chlorophenyl group, making it less reactive in certain substitution reactions.

    Methyl 2-(2-chlorophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(2-chlorophenyl)acrylic acid: The acid form of the compound, which can be used as a precursor in esterification reactions.

Uniqueness: this compound is unique due to the presence of both the chlorophenyl and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3

InChI Key

HWIOKWFMGCJSQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1Cl

Origin of Product

United States

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